2,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide
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Description
2,4-Dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse chemical and physical properties, and potential applications in various fields including chemistry and biochemistry.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves reactions such as sulfonation, chlorination, and amination. For instance, chloro-3-pyridinesulfonamide, a related compound, was synthesized from 4-hydroxy pyridine through these processes, achieving an overall yield of 41% (Pei, 2002).
Molecular Structure Analysis
Benzenesulfonamides exhibit varied molecular and supramolecular structures. For example, studies have shown different torsion angles and hydrogen bonding patterns in N-pyridin-2-ylethyl-benzenesulfonamides, influencing their molecular conformations and interactions (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, leading to diverse molecular structures with different properties. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved π–π interactions and hydrogen-bonding, resulting in a three-dimensional network (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as their crystal structure, can be influenced by various substituents and their positioning on the benzene ring. Studies have shown the importance of π-π stacking interactions and hydrogen bonding in determining the crystal packing and overall stability of these compounds (Balu & Gopalan, 2013).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, like this compound, are characterized by their reactivity and potential biological activity. For instance, some benzenesulfonamide derivatives have shown significant antimicrobial activity, highlighting their potential in medicinal chemistry (Ijuomah, Ike, & Obi, 2022).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which are crucial regulators of cell cycle and transcription .
Mode of Action
Compounds with similar structures have been found to inhibit cdks, thereby disrupting the cell cycle and potentially leading to apoptosis .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
properties
IUPAC Name |
2,4-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-6-15-12(8)16-19(17,18)11-5-4-9(13)7-10(11)14/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERIYFBIJPENKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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